REACTION_CXSMILES
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[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-])=O>CO.[Pd]>[NH2:12][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[OH:1])[C:6]([O:8][CH3:9])=[O:7]
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Name
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|
Quantity
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3.22 g
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Type
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reactant
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Smiles
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OC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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Quantity
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12.9 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Insoluble catalyst was removed
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Type
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CUSTOM
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Details
|
the filtrate was evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue was chromatographed on silica-gel with EtOH—CHCl3 (1:20, v/v) as eluent
|
Reaction Time |
70 h |
Name
|
|
Type
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product
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Smiles
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NC=1C=C(C(=O)OC)C=CC1O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |